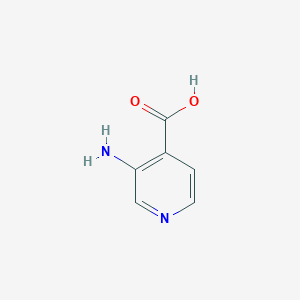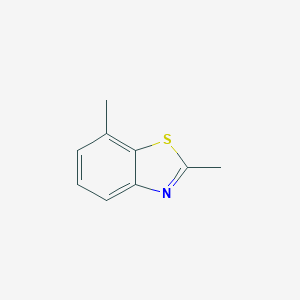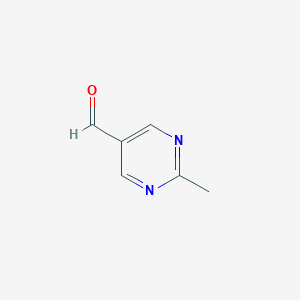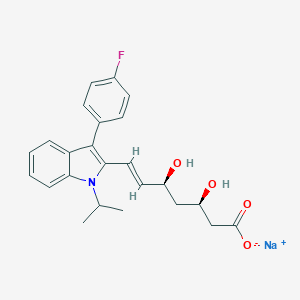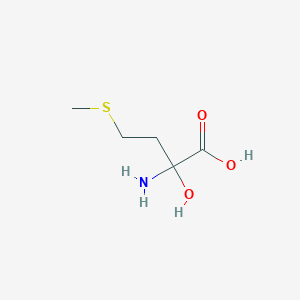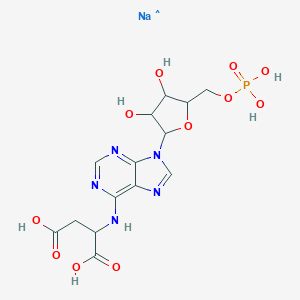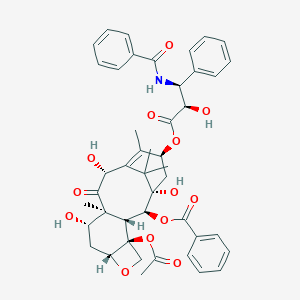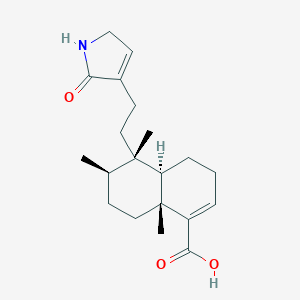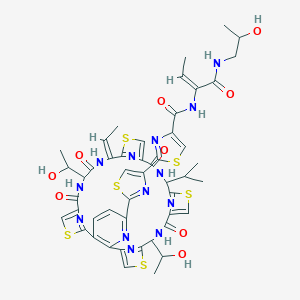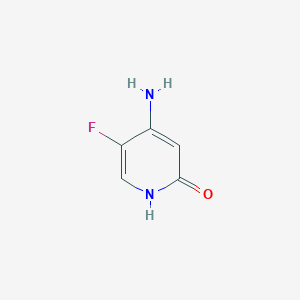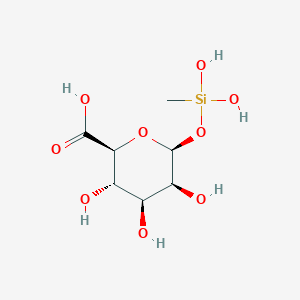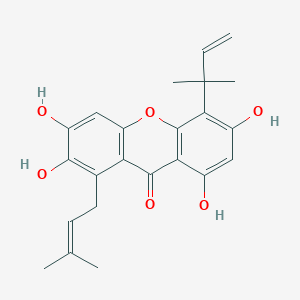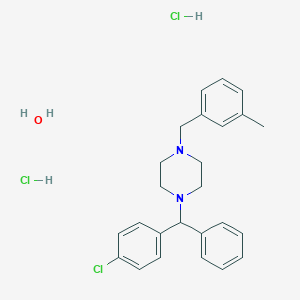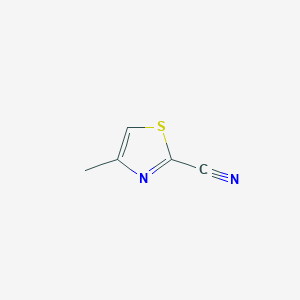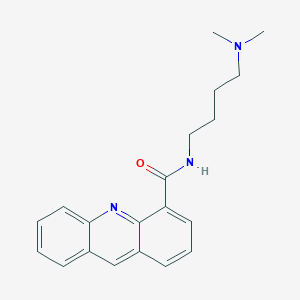
4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)-, also known as 4-ABA, is a fluorescent probe that is widely used in scientific research. It is a small molecule that can be synthesized in the laboratory and has a range of applications in biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- is based on its ability to bind to proteins and small molecules. It has been shown to bind to the active site of enzymes, altering their activity. It can also bind to DNA, causing changes in its conformation and function. 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- is also known to interact with other small molecules, such as calcium ions, affecting their activity in cells.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- vary depending on the system being studied. In general, it has been shown to alter the activity of enzymes, affect the conformation of DNA, and modulate the activity of small molecules in cells. It has also been shown to affect the behavior of cells and tissues in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- in lab experiments is its fluorescent properties. It can be easily detected and tracked in real-time, allowing researchers to monitor its activity and movement. It is also a relatively small molecule, making it easy to incorporate into peptides and proteins. However, one limitation of using 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the use of 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- in scientific research. One area of interest is the development of new fluorescent probes based on 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)-. Researchers are also exploring new applications for 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- in the study of enzymes, DNA, and small molecules. Additionally, there is interest in using 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- in vivo to study the behavior of cells and tissues in real-time. Overall, the future of 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- in scientific research looks promising, with many potential applications yet to be explored.
Conclusion
In conclusion, 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- is a versatile fluorescent probe that has many applications in scientific research. Its ability to bind to proteins, small molecules, and DNA makes it a valuable tool for studying a wide range of biological systems. While there are limitations to its use, the future of 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- in scientific research looks promising, with many potential applications yet to be explored.
Métodos De Síntesis
The synthesis of 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- involves the reaction of 4-acridinecarboxamide with N,N-dimethylbutylamine in the presence of a catalyst. The reaction yields 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- as a white crystalline solid with a high purity. The synthesis method is relatively simple and can be carried out in most organic chemistry laboratories.
Aplicaciones Científicas De Investigación
4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- is widely used as a fluorescent probe in scientific research. It has been used to study the binding of small molecules to proteins, the localization of proteins within cells, and the activity of enzymes. 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- can be incorporated into peptides and proteins, allowing researchers to track their movement and activity in real-time. It has also been used to study the behavior of cells and tissues in vitro and in vivo.
Propiedades
Número CAS |
106626-58-8 |
|---|---|
Nombre del producto |
4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- |
Fórmula molecular |
C20H23N3O |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
N-[4-(dimethylamino)butyl]acridine-4-carboxamide |
InChI |
InChI=1S/C20H23N3O/c1-23(2)13-6-5-12-21-20(24)17-10-7-9-16-14-15-8-3-4-11-18(15)22-19(16)17/h3-4,7-11,14H,5-6,12-13H2,1-2H3,(H,21,24) |
Clave InChI |
XNPDBHPDWFZJDS-UHFFFAOYSA-N |
SMILES |
CN(C)CCCCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 |
SMILES canónico |
CN(C)CCCCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 |
Otros números CAS |
106626-58-8 |
Sinónimos |
4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



